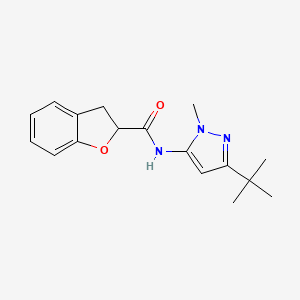
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone derivatives and is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors.
Mécanisme D'action
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning and memory, and various other physiological and pathological conditions. By blocking the activity of glutamate receptors, this compound can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target receptors. In general, this compound can modulate the excitability of neurons and affect various physiological processes, such as synaptic plasticity, learning and memory, and pain perception. This compound has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high potency and selectivity for glutamate receptors, its well-characterized pharmacological profile, and its availability as a commercial product. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring in animal experiments.
Orientations Futures
There are several future directions for research on 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and its potential applications. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could help to elucidate the specific roles of these receptors in various physiological and pathological processes. Another area of interest is the exploration of the therapeutic potential of this compound and related compounds in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia. Finally, there is a need for further research on the potential side effects and toxicity of this compound, particularly in long-term and high-dose experiments.
Méthodes De Synthèse
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can be synthesized through a multi-step process starting from 3-hydroxybenzaldehyde and 3-methyl-2-nitrobenzoic acid. The first step involves the conversion of 3-hydroxybenzaldehyde to 3-hydroxyphenylacetic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-(3-hydroxyphenyl)acrylate. The second step involves the reduction of 3-methyl-2-nitrobenzoic acid to 3-methyl-2-aminobenzoic acid, which is then reacted with ethyl 3-(3-hydroxyphenyl)acrylate to form this compound.
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. This property makes this compound a valuable tool for studying the role of glutamate receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-14(10-5-4-6-11(18)9-10)16-13-8-3-2-7-12(13)15(17)19/h2-9,14,16,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSQTBZNXFZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)







![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)


